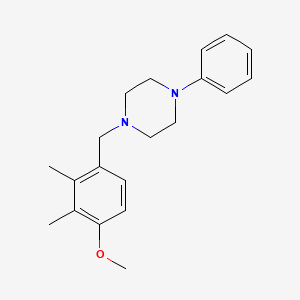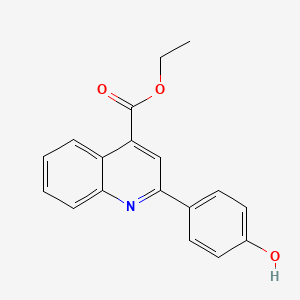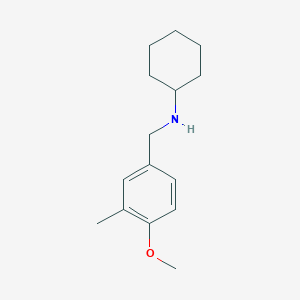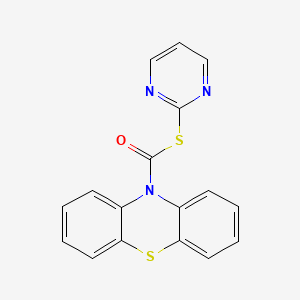
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine (MeOPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. MeOPP is known to have a unique chemical structure that makes it an interesting candidate for the development of novel drugs with therapeutic potential.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine is not fully understood. However, it is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has been shown to act as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors. It also inhibits the reuptake of monoamines, including serotonin and dopamine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, leading to improved mood and reduced anxiety. 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine. One potential area of research is the development of novel drugs based on the structure of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine in humans.
Synthesis Methods
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of 4-methoxy-2,3-dimethylbenzylamine with phenylpiperazine. The reaction is typically carried out using suitable solvents and reagents under controlled conditions. The purity and yield of the final product can be optimized by adjusting the reaction parameters.
Scientific Research Applications
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has been studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of monoamine uptake. These properties make it a promising candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-17(2)20(23-3)10-9-18(16)15-21-11-13-22(14-12-21)19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJZZRVSMMSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)

![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)



![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)


![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)

